molecular formula C30H26Cl2N4O3S B10924921 (2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide

(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide

Cat. No.: B10924921
M. Wt: 593.5 g/mol
InChI Key: ZCCSNSYOSRAWJG-HZHRSRAPSA-N
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Description

(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrrole derivative with the sulfamoylphenyl group under specific reaction conditions, such as the use of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or other reduced forms .

Scientific Research Applications

(2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-{4-[(2,6-dimethylphenyl)sulfamoyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

List of Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H26Cl2N4O3S

Molecular Weight

593.5 g/mol

IUPAC Name

(E)-2-cyano-3-[1-(3,4-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-[4-[(2,6-dimethylphenyl)sulfamoyl]phenyl]prop-2-enamide

InChI

InChI=1S/C30H26Cl2N4O3S/c1-18-6-5-7-19(2)29(18)35-40(38,39)26-11-8-24(9-12-26)34-30(37)23(17-33)15-22-14-20(3)36(21(22)4)25-10-13-27(31)28(32)16-25/h5-16,35H,1-4H3,(H,34,37)/b23-15+

InChI Key

ZCCSNSYOSRAWJG-HZHRSRAPSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC(=C(C=C4)Cl)Cl)C)/C#N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(=CC3=C(N(C(=C3)C)C4=CC(=C(C=C4)Cl)Cl)C)C#N

Origin of Product

United States

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